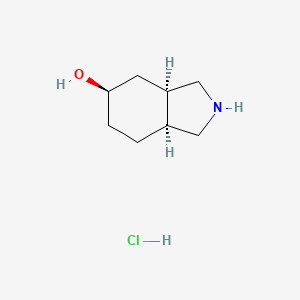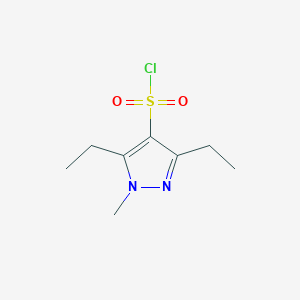![molecular formula C14H24N2O4 B1459235 1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate CAS No. 1250994-55-8](/img/structure/B1459235.png)
1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate
Übersicht
Beschreibung
1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate, also known as 6a-ethyl 1-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various areas of scientific research. This compound is an analog of the natural product hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylic acid, which is a major component of the cell wall of the human pathogen Staphylococcus aureus. The chemical structure of this compound consists of a six-membered ring containing two carbon atoms, two nitrogen atoms, and two oxygen atoms, with a tert-butyl group attached to one of the carbon atoms. This compound has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
The compound 1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate, although not directly mentioned, relates closely to research involving the synthesis and structural analysis of related pyrrole derivatives. For example, studies on chiral bipyrroles and hexahydropyrrolopyrrolidines highlight the broader class of compounds' synthesis methodologies and structural characterizations. These compounds exhibit axial chirality and restricted rotation about the bipyrrole bond due to bulky tert-butyl groups, as evidenced in compounds synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Skowronek & Lightner, 2003). Another study discusses the synthesis of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which shares structural motifs with the compound , highlighting the significance of intramolecular hydrogen bonding and crystal structure characterization (Çolak et al., 2021).
Catalytic and Polymerization Applications
Research into pyrrolyl-imine complexes of zirconium and hafnium demonstrates the utility of related compounds in ethylene polymerization catalysis. These studies reveal how the presence of tert-butyl and other alkyl groups on the pyrrole ring can influence catalytic efficiency and polymerization activity, underscoring the potential application of similar compounds in industrial polymer production (Matsui et al., 2004).
Efficient Synthesis Processes
An efficient synthesis process has been developed for hexahydropyrrolopyrrolidines, highlighting the importance of these compounds as pharmacophores. The process involves oxidative cleavage as a key step, indicating the relevance of tert-butyl substituted pyrrolopyrrolidines in medicinal chemistry (Bahekar et al., 2017).
Conjugated Systems and Dye Applications
Compounds with pyrrole dicarboxylate structures have been studied for their applications as dyes and pigments, leveraging their conjugated systems for coloration properties. This research provides insights into how structural modifications, like the introduction of tert-butyl groups, can influence the optical properties of pyrrole-based compounds (Liu et al., 2014).
Eigenschaften
IUPAC Name |
4-O-tert-butyl 3a-O-ethyl 1,2,3,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-3a,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)14-7-8-15-10(14)6-9-16(14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPXWVCIJGAGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCNC1CCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)

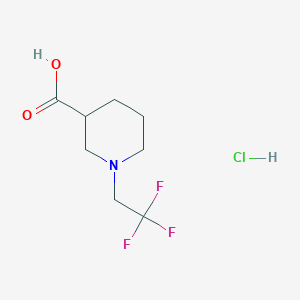

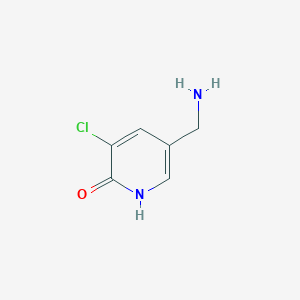

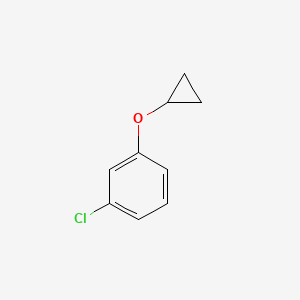

![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)
![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)
